molecular formula C22H19FN4O2 B11010754 N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-[6-oxo-3-phenyl-1(6H)-pyridazinyl]acetamide

N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-[6-oxo-3-phenyl-1(6H)-pyridazinyl]acetamide

Cat. No.: B11010754
M. Wt: 390.4 g/mol
InChI Key: TVBRCAHLIMFQDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-[6-oxo-3-phenyl-1(6H)-pyridazinyl]acetamide is a complex organic compound that features both indole and pyridazine moieties. The indole nucleus is a significant heterocyclic system found in many natural products and pharmaceuticals, while the pyridazine ring is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-[6-oxo-3-phenyl-1(6H)-pyridazinyl]acetamide typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring . The pyridazine moiety can be introduced through various cyclization reactions involving hydrazine derivatives and diketones .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-[6-oxo-3-phenyl-1(6H)-pyridazinyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-[6-oxo-3-phenyl-1(6H)-pyridazinyl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-[6-oxo-3-phenyl-1(6H)-pyridazinyl]acetamide involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C22H19FN4O2

Molecular Weight

390.4 g/mol

IUPAC Name

N-[2-(6-fluoroindol-1-yl)ethyl]-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide

InChI

InChI=1S/C22H19FN4O2/c23-18-7-6-17-10-12-26(20(17)14-18)13-11-24-21(28)15-27-22(29)9-8-19(25-27)16-4-2-1-3-5-16/h1-10,12,14H,11,13,15H2,(H,24,28)

InChI Key

TVBRCAHLIMFQDX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCCN3C=CC4=C3C=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.